Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers
The tert-butyldimethylsilyl (TBDMS) group confers approximately 10,000-fold greater hydrolytic stability compared to the trimethylsilyl (TMS) group . This differential stability is attributed to the steric bulk of the tert-butyl moiety, which shields the silicon atom from nucleophilic attack.
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Relative stability factor of ~10⁴ |
| Comparator Or Baseline | Trimethylsilyl (TMS) ethers (relative stability = 1) |
| Quantified Difference | Approximately 10,000-fold increase in stability |
| Conditions | Aqueous base (pH 9) at room temperature |
Why This Matters
This dramatic increase in stability allows TBDMS-protected intermediates to withstand a broader range of reaction conditions, reducing premature deprotection and improving overall synthetic yields.
